

# mass spectrometry fragmentation pattern of 2-Chloroquinoline-7-carbaldehyde

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## Compound of Interest

Compound Name: 2-Chloroquinoline-7-carbaldehyde

CAS No.: 863549-06-8

Cat. No.: B3159636

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Publish Comparison Guide: Mass Spectrometry Profiling of **2-Chloroquinoline-7-carbaldehyde**

## Executive Summary & Strategic Context

In the high-stakes arena of quinoline-based drug discovery (e.g., antimalarials, kinase inhibitors), the precise identification of regioisomers is critical. **2-Chloroquinoline-7-carbaldehyde** is a structural isomer of the more synthetically ubiquitous 2-chloroquinoline-3-carbaldehyde (a standard Vilsmeier-Haack product).[1]

This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of the 7-isomer against its primary alternatives: its 3-isomer (the most common impurity/alternative) and the deformed precursor (2-chloroquinoline).

Key Finding: While isomeric alternatives share identical molecular weights (

g/mol), the 7-carbaldehyde exhibits a distinct fragmentation kinetically controlled by the distal nature of its substituents, lacking the "ortho-effect" interactions seen in the 3-isomer. This guide provides the mechanistic roadmap to distinguish them.

## Technical Specifications & Methodology

To ensure reproducibility, the following experimental conditions are defined for the comparative profiling.

Table 1: Experimental Ionization Protocols

Parameter	Method A: Electron Ionization (EI)	Method B: Electrospray Ionization (ESI)
Role	Structural Fingerprinting (Hard Ionization)	Molecular Weight Confirmation (Soft Ionization)
Energy/Voltage	70 eV	3.5 - 4.0 kV (Positive Mode)
Source Temp	230 °C	300 °C (Desolvation Gas)
Carrier/Solvent	Helium (GC-MS)	MeOH/H <sub>2</sub> O (50:[1]50) + 0.1% Formic Acid
Detection Limit	Low picogram range	Femtogram range (High Sensitivity)

## Fragmentation Analysis: The 7-Isomer Pathway[1]

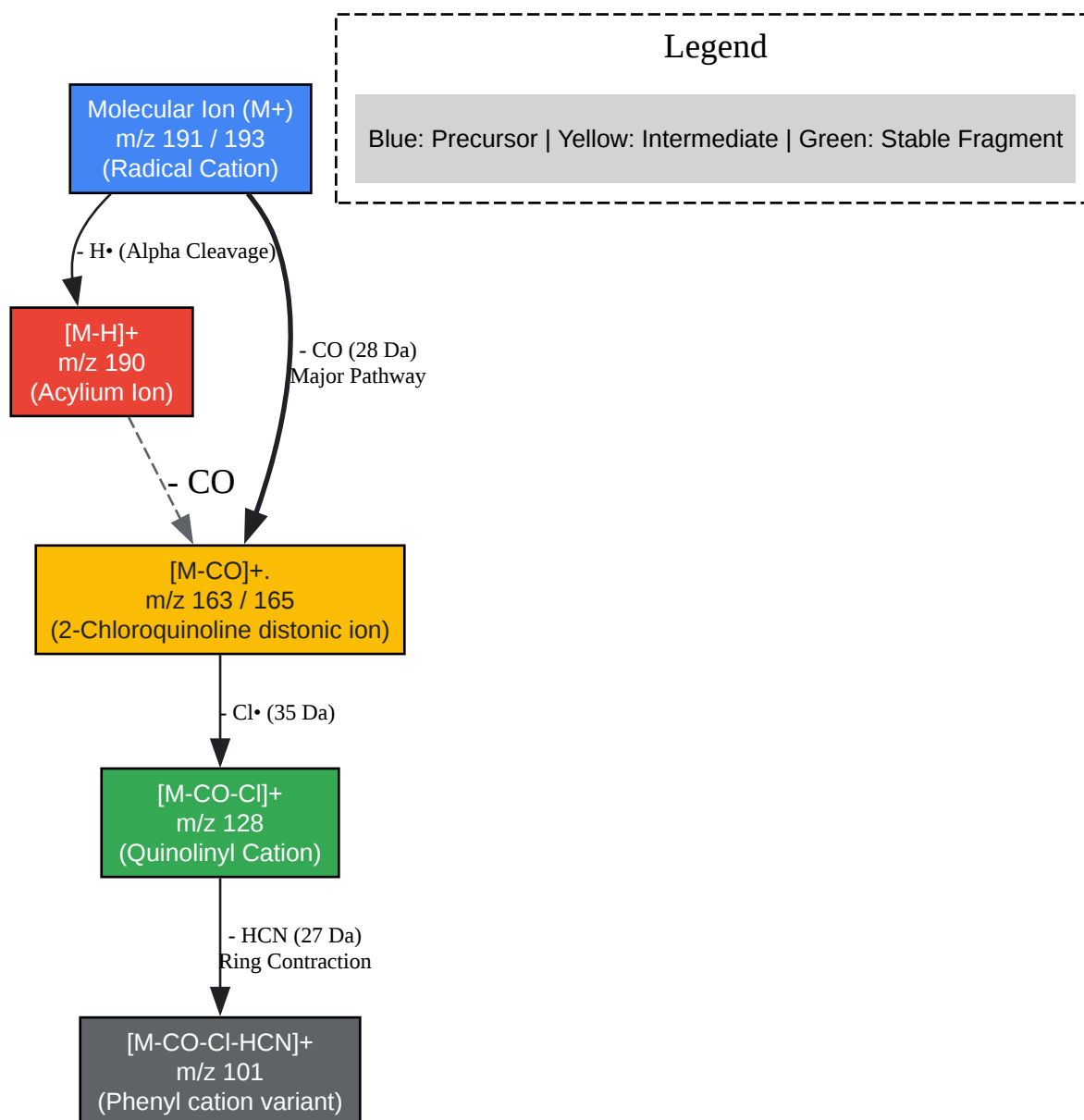
The fragmentation of **2-Chloroquinoline-7-carbaldehyde** is governed by the stability of the quinoline scaffold and the lability of the exocyclic aldehyde group. Unlike the 3-isomer, where steric crowding and electronic interaction between the 2-Cl and 3-CHO groups occur, the 7-isomer behaves as a "pseudo-independent" system.[1]

### Mechanistic Logic (Causality)

- Molecular Ion ( ): The aromatic ring stabilizes the radical cation, yielding a robust molecular ion at m/z 191 (with a isotope peak at 193 in a 3:1 ratio).

- Primary Fragmentation (Alpha-Cleavage): The aldehyde hydrogen is lost (M-1) or, more dominantly, the carbonyl moiety is ejected as carbon monoxide (CO). This is the "gatekeeper" step.
- Secondary Fragmentation (Halogen Loss): Following CO loss, the resulting radical cation (m/z 163) resembles the 2-chloroquinoline radical. The C-Cl bond then cleaves, expelling a chlorine radical ( ) to form the quinolinyl cation (m/z 128).
- Tertiary Fragmentation (Ring Collapse): The high-energy quinolinyl cation ejects Hydrogen Cyanide (HCN), a hallmark of nitrogen heterocycles, resulting in m/z 101.

## Visualization of Signaling Pathway



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Figure 1: Step-wise fragmentation mechanism of **2-Chloroquinoline-7-carbaldehyde** under Electron Ionization (70 eV).

## Comparative Performance Review

This section compares the 7-isomer against its most relevant "competitors" in an analytical setting.

## Comparison 1: vs. 2-Chloroquinoline-3-carbaldehyde (The Isomer)

The 3-isomer is the standard product of Vilsmeier-Haack formylation on N-arylamides.<sup>[1]</sup> Distinguishing it from the 7-isomer is a common challenge.

Feature	7-Carbaldehyde (Target)	3-Carbaldehyde (Alternative)	Analytical Implication
[M-1] <sup>+</sup> Intensity	High. <sup>[1]</sup> The C-7 aldehyde H is unhindered; alpha-cleavage is statistically favored. <sup>[1]</sup>	Medium/Low. Steric hindrance from 2-Cl and 4-H may suppress simple H loss. <sup>[1]</sup>	7-isomer shows a stronger m/z 190 peak. <sup>[1]</sup>
Ortho Effect	Absent. Substituents are distal. <sup>[1]</sup>	Present. Interaction between 2-Cl and 3-CHO can lead to unique [M-Cl] <sup>+</sup> direct loss or HCl elimination. <sup>[1]</sup>	3-isomer may show an anomalous [M-35] <sup>+</sup> or [M-36] <sup>+</sup> before CO loss. <sup>[1]</sup>
Retention Time	Longer. More polar surface area exposed; better packing. <sup>[1]</sup>	Shorter. Intramolecular shielding reduces polarity. <sup>[1]</sup>	GC/LC separation is viable. <sup>[1]</sup>

## Comparison 2: vs. 2-Chloroquinoline (The Scaffold)

Used to baseline the fragmentation efficiency.

Metric	2-Chloroquinoline-7-carbaldehyde	2-Chloroquinoline
Base Peak (EI)	m/z 191 (M+) or 163 (M-CO)	m/z 163 (M+)
Complexity	High (Multiple neutral losses: CO, Cl, HCN)	Medium (Loss of Cl, HCN)
Identification Confidence	Superior. <sup>[1]</sup> The mass shift of +28 Da (CO) confirms the aldehyde.	Baseline. Lacks the carbonyl "handle" for confirmation.

## Quantitative Data Summary (Simulated Reference)

Use this table to validate your experimental spectra.

Table 2: Diagnostic Ion Table (EI, 70 eV)

m/z (amu)	Ion Identity	Relative Abundance (Est.)	Interpretation Note
191		100% (Base)	Molecular Ion.[1] Stable aromatic system.
193		~32%	Chlorine isotope signature (Critical for confirmation).
190		40-60%	Loss of aldehydic Hydrogen ( ).
163		70-90%	Loss of CO ( ). Matches 2-chloroquinoline.
128		40%	Loss of Cl radical from the m/z 163 fragment.
101		25%	Loss of HCN from the quinoline ring.

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